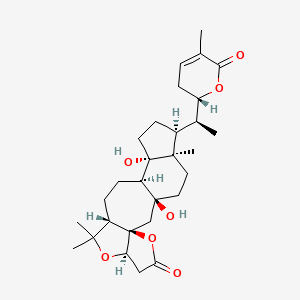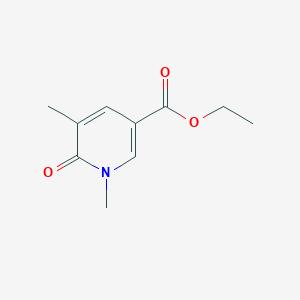![molecular formula C10H16N4 B13075216 1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-1,2,3-triazol-4-amine](/img/structure/B13075216.png)
1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-1,2,3-triazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-({bicyclo[221]heptan-2-yl}methyl)-1H-1,2,3-triazol-4-amine is a compound that features a bicyclic structure fused with a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-1,2,3-triazol-4-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the bicyclo[2.2.1]heptane derivative.
Formation of the Triazole Ring: This step involves the cycloaddition reaction between an azide and an alkyne to form the triazole ring.
Final Coupling: The triazole ring is then coupled with the bicyclo[2.2.1]heptane derivative under specific reaction conditions to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazole ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reactions: These reactions often require catalysts such as palladium or copper.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-1,2,3-triazol-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and biological activity.
Materials Science: It is used in the development of advanced materials with specific properties.
Biological Research: The compound is investigated for its interactions with biological systems and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane Derivatives: Compounds with similar bicyclic structures.
Triazole Derivatives: Compounds containing the triazole ring.
Uniqueness
1-({bicyclo[221]heptan-2-yl}methyl)-1H-1,2,3-triazol-4-amine is unique due to its combination of a bicyclic structure and a triazole ring
Properties
Molecular Formula |
C10H16N4 |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanylmethyl)triazol-4-amine |
InChI |
InChI=1S/C10H16N4/c11-10-6-14(13-12-10)5-9-4-7-1-2-8(9)3-7/h6-9H,1-5,11H2 |
InChI Key |
VHTBHNROFOXVTD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2CN3C=C(N=N3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-amino-4-(4-methoxyphenyl)-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B13075209.png)
![1-[(3,4-Dichlorophenyl)methyl]guanidine,sulfuricacid](/img/structure/B13075219.png)

![5-[4-(Trifluoromethyl)phenyl]oxolane-2-carboxylic acid](/img/structure/B13075233.png)


